molecular formula C14H14ClN3OS B3361672 3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one CAS No. 926656-53-3

3-[2-[(7-Chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one

Cat. No.: B3361672
CAS No.: 926656-53-3
M. Wt: 307.8 g/mol
InChI Key: HACHXENYBZQHPP-UHFFFAOYSA-N
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Description

This compound is a derivative of 7-Chloroquinolin-4-yl, which has been used as a lysosomal inhibitor to study its effects on myogenesis in Gallus gallus . It’s also related to Hydroxychloroquine (HCQ), an alkalinizing lysosomatropic drug that acts by inducing apoptosis of renal cancer cells in vitro and inhibiting TLR7/9 . Its molecular formula is C22H21Cl2N5 and its molecular weight is 426.3 g/mol.


Synthesis Analysis

The synthesis of new 3- ( (7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs has been reported in several studies . The yield was reported to be around 50-60%, with a melting point of 130°C and 280°C .


Molecular Structure Analysis

The molecular structure of this compound includes a 7-chloroquinolin-4-yl group attached to a thiazolidin-4-one group via an aminoethyl linker . The IR spectrum shows peaks at 3226 cm^-1 (NH), 2929 cm^-1 (CH stretch of CH2), 1651 cm^-1 (C=O), and 1608 cm^-1 (C=N). The 1H NMR spectrum provides further details about the structure .


Chemical Reactions Analysis

The compound has been synthesized from the corresponding 3- or 4-[(7-chloroquinolin-4-yl)amino]acetophenone . The reaction conditions and the exact mechanism of the reaction are not specified in the available literature.


Physical and Chemical Properties Analysis

The compound has a melting point of 280°C . It is slightly soluble in chloroform, DMSO, and methanol .

Mechanism of Action

The compound has been studied for its potential as a Mycobacterium tuberculosis DNA gyrase inhibitor . DNA gyrase regulates DNA topology in MTB and has been a target of choice for antibacterial therapy . The compound has also been evaluated for in vitro antimalarial and anticancer activity .

Properties

IUPAC Name

3-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-10-1-2-11-12(3-4-16-13(11)7-10)17-5-6-18-9-20-8-14(18)19/h1-4,7H,5-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACHXENYBZQHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)CCNC2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582887
Record name 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926656-53-3
Record name 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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